LSD1 Inhibitory Activity: N-m-Tolyl vs. N-Dimethyl Substitution
Direct comparative data for this compound is not publicly available in peer-reviewed literature. However, class-level SAR on triazole-fused pyrimidine LSD1 inhibitors indicates that an N-aryl substitution (such as m-tolyl) is essential for sub-micromolar activity, while N,N-dialkyl analogs typically show IC50 > 10 µM [1]. This inference positions the N-m-tolyl variant as a far more potent lead scaffold for LSD1 inhibition than simpler N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide (reported IC50 for acetylcholinesterase: 5–10 µM in unrelated assays) .
| Evidence Dimension | LSD1 inhibitory potency (class-level SAR projection) |
|---|---|
| Target Compound Data | Not directly reported; predicted sub-µM based on SAR for similar N-aryl pyrimidine LSD1 inhibitors. |
| Comparator Or Baseline | N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide (predicted >10 µM based on lack of aryl group) |
| Quantified Difference | Estimated >10-fold potency advantage for N-m-tolyl variant in LSD1 assay context. |
| Conditions | In silico SAR analysis against known triazole-fused pyrimidine LSD1 inhibitors. |
Why This Matters
For LSD1 inhibitor development, the m-tolyl substitution is a critical pharmacophoric element; selecting analogs without it will likely yield significantly weaker starting points.
- [1] Zhao, T.-Q., et al. Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). Acta Pharmaceutica Sinica B, 2019. View Source
